2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with ethyl, methyl, and phenylethyl groups, as well as a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can be carried out using halogens (e.g., Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentane ring and its substituents can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with only a carboxylic acid group attached to the cyclopentane ring.
Cyclohexanecarboxylic acid: A similar compound with a six-membered ring instead of a five-membered ring.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness
2-Ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to its specific combination of substituents on the cyclopentane ring, which imparts distinct chemical and physical properties. The presence of both alkyl and aryl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
61983-50-4 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-(2-phenylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-3-15-13(2)9-11-17(15,16(18)19)12-10-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,18,19) |
InChI Key |
CTZPACOONZQCMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC1(CCC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
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